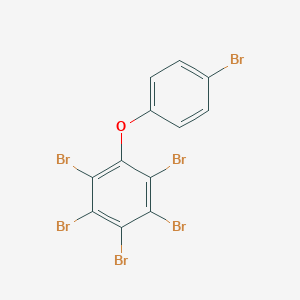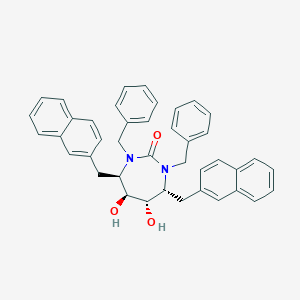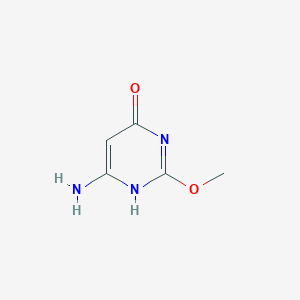
4,7-Diethoxy-3-methylidene-1,2-dihydroindene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,7-Diethoxy-3-methylidene-1,2-dihydroindene is a chemical compound with a molecular formula of C13H16O2. It is commonly referred to as DEMI and has been a subject of scientific research due to its potential applications in various fields. DEMI is a yellowish oil that is insoluble in water but soluble in organic solvents.
科学的研究の応用
DEMI has been used in various scientific research applications, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, DEMI has been investigated for its potential as an anticancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. In organic synthesis, DEMI has been used as a building block for the synthesis of complex organic molecules. In material science, DEMI has been studied for its potential as a precursor for the synthesis of organic electronic materials.
作用機序
The mechanism of action of DEMI is not fully understood. However, it has been suggested that DEMI may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. DEMI may also inhibit the activity of enzymes involved in cancer cell proliferation.
Biochemical and Physiological Effects:
DEMI has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that DEMI can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. DEMI has also been shown to have anti-inflammatory and antioxidant properties. In animal studies, DEMI has been shown to reduce tumor growth and improve survival rates in mice with cancer.
実験室実験の利点と制限
DEMI has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high yield. DEMI is also stable under normal laboratory conditions and can be stored for extended periods. However, DEMI has some limitations. It is highly reactive and can undergo unwanted side reactions, which can complicate the synthesis process. Additionally, DEMI is toxic and requires careful handling and disposal.
将来の方向性
There are several future directions for research on DEMI. One area of interest is the development of new anticancer agents based on the structure of DEMI. Researchers are also investigating the use of DEMI in the synthesis of organic electronic materials, such as organic light-emitting diodes. Additionally, there is interest in studying the mechanism of action of DEMI and its effects on various biological systems.
Conclusion:
In conclusion, 4,7-Diethoxy-3-methylidene-1,2-dihydroindene is a chemical compound with potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. DEMI has shown promise as an anticancer agent and a building block for the synthesis of organic electronic materials. Further research is needed to fully understand the potential of DEMI and its applications in various fields.
合成法
DEMI can be synthesized through a multi-step process that involves the reaction of 2,5-dimethoxybenzaldehyde with methyl vinyl ketone in the presence of a base catalyst. This reaction produces a mixture of isomers, which can be separated using column chromatography. The desired product, DEMI, is obtained through the final step of the synthesis, which involves the removal of the protecting groups using a strong acid.
特性
CAS番号 |
172366-04-0 |
|---|---|
製品名 |
4,7-Diethoxy-3-methylidene-1,2-dihydroindene |
分子式 |
C14H18O2 |
分子量 |
218.29 g/mol |
IUPAC名 |
4,7-diethoxy-3-methylidene-1,2-dihydroindene |
InChI |
InChI=1S/C14H18O2/c1-4-15-12-8-9-13(16-5-2)14-10(3)6-7-11(12)14/h8-9H,3-7H2,1-2H3 |
InChIキー |
XDAXDRFLQVJYPI-UHFFFAOYSA-N |
SMILES |
CCOC1=C2CCC(=C)C2=C(C=C1)OCC |
正規SMILES |
CCOC1=C2CCC(=C)C2=C(C=C1)OCC |
同義語 |
1H-Indene,4,7-diethoxy-2,3-dihydro-1-methylene-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









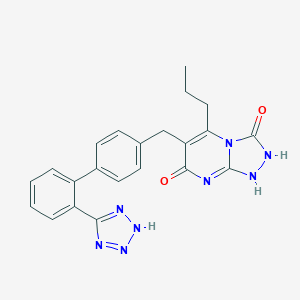
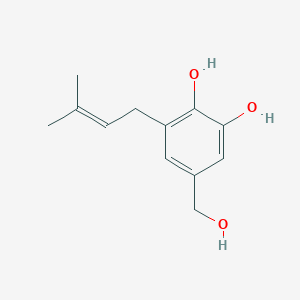
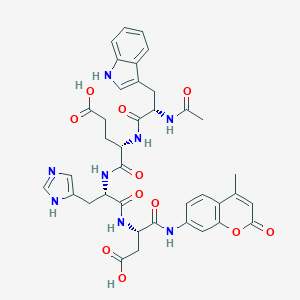
![7-[[[1-(oxolan-2-ylmethyl)tetrazol-5-yl]methyl-(2-phenylethyl)amino]methyl]-5H-[1,3]dioxolo[4,5-g]quinolin-6-one](/img/structure/B69676.png)
![3-Methylfuro[3,2-c]pyridine](/img/structure/B69677.png)
